molecular formula C14H18N2O4 B1285356 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate CAS No. 126937-43-7

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate

Cat. No. B1285356
CAS RN: 126937-43-7
M. Wt: 278.3 g/mol
InChI Key: HOLPEQRNMJTIIX-UHFFFAOYSA-N
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Description

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is a chemical compound . It is often used as an important intermediate in organic synthesis .


Synthesis Analysis

The synthesis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate involves the use of I-benzyl 4-tert-butyl (2S)-2- (cyanomethyl) piperazine-1,4-dicarboxylate (6.0 g, 1.0 eq) in dioxane (20.8 mL). 4.0 M HCl in dioxane (20.8 mL, 5.0 eq) is added to this solution. The mixture is then stirred at 20 °C for 1 hour .


Molecular Structure Analysis

The molecular formula of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is C14H18N2O4 . The InChI code is 1S/C14H18N2O4/c1-19-13 (17)12-9-15-7-8-16 (12)14 (18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3 .


Physical And Chemical Properties Analysis

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis of Chiral Building Blocks

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate: is used as a chiral building block in organic synthesis. Its stereochemical properties allow for the creation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals .

Anticancer Research

This compound serves as a precursor in the synthesis of molecules with potential anticancer properties. Researchers utilize its structure to develop novel chemotherapeutic agents .

Antibiotic Development

The piperazine ring found in 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is a common motif in antibiotic drugs. Its modification and incorporation into new molecules can lead to the discovery of new antibiotics .

Enzyme Inhibition Studies

Due to its unique structure, this compound is used in the design of enzyme inhibitors. These inhibitors can regulate biological pathways and are valuable in understanding disease mechanisms .

Neuropharmacology

In neuropharmacological research, 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is explored for its potential effects on the central nervous system, which could lead to new treatments for neurological disorders .

Material Science

The compound’s chemical properties are of interest in material science for the synthesis of novel materials with specific optical or electronic properties .

Chemical Synthesis Protocols

It is also used in developing new chemical synthesis protocols, which can improve the efficiency and selectivity of chemical reactions in various industrial applications .

Chromatography and Mass Spectrometry

Lastly, 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is used in analytical chemistry, particularly in chromatography and mass spectrometry, to help identify and quantify other chemicals .

Safety and Hazards

This compound is classified under GHS07. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is often used as an important intermediate in organic synthesis . As such, its future directions are likely to be influenced by developments in the field of organic synthesis.

properties

IUPAC Name

1-O-benzyl 2-O-methyl piperazine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLPEQRNMJTIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563628
Record name 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate

CAS RN

126937-43-7
Record name 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126937-43-7
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